![molecular formula C18H22N2O4S2 B2680405 5-ethyl-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941945-12-6](/img/structure/B2680405.png)
5-ethyl-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as EPM-01, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has demonstrated inhibitory activity against influenza A virus, making it a candidate for further investigation in antiviral drug development .
- The compound exhibits anti-inflammatory effects, which are crucial for managing inflammatory conditions. Its activity has been compared to established anti-inflammatory drugs like indomethacin and celecoxib .
- Alongside its anti-inflammatory properties, this compound also shows analgesic (pain-relieving) effects. Researchers have evaluated its efficacy in this regard, making it a potential candidate for pain management .
- Indole derivatives have been investigated for their antitubercular activity. This compound, too, has been screened against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro. Its effectiveness against these pathogens warrants further exploration .
- The indole scaffold provides the backbone for various biologically active molecules. This compound’s broad-spectrum biological activities include antioxidant, antimicrobial, antitubercular, and antidiabetic effects. Its versatility makes it an exciting target for drug discovery .
- Indole derivatives play a crucial role in medicinal chemistry. Researchers have synthesized various scaffolds based on the indole nucleus to explore different pharmacological activities. This compound’s unique structure contributes to its potential as a pharmacophore for novel drug development .
Antiviral Activity
Anti-Inflammatory Properties
Analgesic Activity
Antitubercular Potential
Broad-Spectrum Biological Activities
Heterocyclic Chemistry and Drug Design
properties
IUPAC Name |
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-15(16(12-13)24-2)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRWKQXNZVXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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